RvD1-ME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

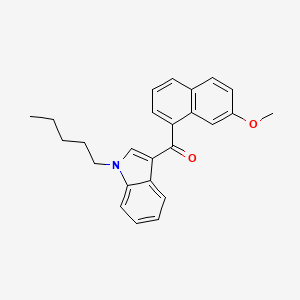

Resolvin D1 (RvD1) is an endogenous lipid mediator derived from docosahexaenoic acid . It has significant anti-inflammatory properties . RvD1-ME is a stable analogue of resolvin D1 .

Chemical Reactions Analysis

RvD1 has been shown to reduce the levels of inflammatory factors in lung tissue, promote the anti-inflammatory M2 phenotype, and enhance the phagocytic function of recruited macrophages to alleviate acute lung injury . It increases the apoptosis of recruited macrophages partly via the FasL-FasR/caspase-3 signaling pathway .

科学的研究の応用

Corneal Epithelial Wound Healing in Diabetic Mice : RvD1 was found to promote regeneration of the corneal epithelium in diabetic mice. This included reactivation of signaling related to regeneration of the epithelium and inflammation resolution. It also directly attenuated the accumulation of reactive oxygen species and enhanced glutathione synthesis, thus reactivating the Nrf2-ARE signaling pathway impaired in diabetic mice's corneal epithelium (Zhang et al., 2018).

Regulation of Inflammatory and Catabolic Mediators in Osteoarthritis : In human osteoarthritis chondrocytes, RvD1 showed beneficial effects by stifling IL-1β-induced cyclooxygenase 2, prostaglandin E2, inducible nitric oxide synthase, nitric oxide, and matrix metalloproteinase-13. This highlights its potential as a valuable agent in the prevention of osteoarthritis (Benabdoune et al., 2016).

Reducing Cancer Growth through Immune Response Modulation : RvD1 was found to decrease the proliferation of human and mouse HPV-positive cancer cells through stimulation of neutrophil anti-tumor activities. This included stimulating a neutrophil-dependent recruitment of classical monocytes with potent anti-tumor actions (Mattoscio et al., 2021).

Bone Regeneration in Rat Calvarial Defect Model : RvD1 enhanced bone formation and vascularization in rat calvarial defects, indicating its potential application in bone regeneration therapies (Jiang et al., 2022).

Inflammation Resolution in Human Visceral Adipose Tissue : RvD1 was found to promote the resolution of inflammation in human visceral adipose tissue from obese patients, suggesting potential therapeutic implications in obesity-related insulin resistance and other metabolic complications (Titos et al., 2016).

Protective Actions in Inflammatory Arthritis and Bone Disorders : RvD1 showed anti-arthritic potential in vitro and in vivo, preventing bone resorption and other pathophysiological changes associated with arthritis, highlighting its clinical relevance for the treatment of inflammatory arthritis and related bone disorders (Benabdoun et al., 2019).

Inhibiting Diabetic Retinopathy : RvD1 was found to play a protective role in streptozotocin-induced diabetic retinopathy in rats by inhibiting the level of activation of the NLRP3 inflammasome and associated cytokine production, suggesting its effectiveness in the treatment of diabetic retinopathy (Yin et al., 2017).

作用機序

Target of Action

ResolvinD1MethylEster (RvD1-ME) is a derivative of Resolvin D1 (RvD1), a metabolic product of omega-3 polyunsaturated fatty acids . RvD1-ME primarily targets the ALX/FPR2 receptor . This receptor plays a crucial role in regulating liver disease via activation or inhibition of various signaling pathways .

Mode of Action

RvD1-ME interacts with its target, the ALX/FPR2 receptor, to regulate various signaling pathways. For instance, it inhibits pathways like JAK/STAT1, MAPK, and NF-κB, while inducing pathways like TRX2, PI3K/AKT, SIP, and HO-1 . This interaction results in changes that can regulate liver disease .

Biochemical Pathways

RvD1-ME affects several biochemical pathways. It is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . The compound plays a role in the resolution of inflammation, acting as a mediator in the process . It reduces human polymorphonuclear leukocyte transendothelial migration, an early event in acute inflammation .

Pharmacokinetics

It is known that the methyl ester moiety of rvd1-me is susceptible to cleavage by intracellular esterases, leaving the free acid . This suggests that RvD1-ME may act as a lipophilic prodrug form that alters its distribution and pharmacokinetic properties .

Result of Action

RvD1-ME has significant molecular and cellular effects. It reduces inflammation, cell death, and liver fibrosis . Mechanistically, RvD1-ME reduces inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages and prevents hepatocyte death by alleviating ER stress-mediated apoptosis .

Action Environment

The action, efficacy, and stability of RvD1-ME can be influenced by environmental factors. In general, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome This could potentially influence the action of RvD1-ME

特性

IUPAC Name |

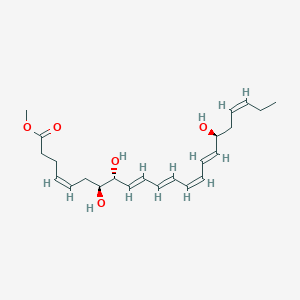

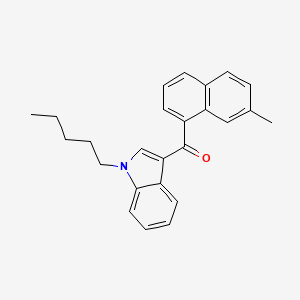

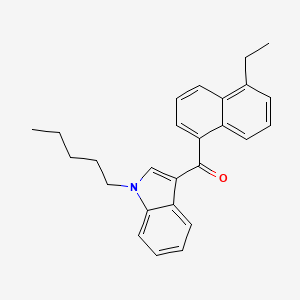

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKVAFWBFGABJN-ZXQGQRHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resolvin D1 methyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)